Alloxydim

描述

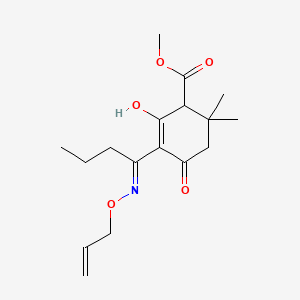

Structure

3D Structure

属性

CAS 编号 |

55634-91-8 |

|---|---|

分子式 |

C17H25NO5 |

分子量 |

323.4 g/mol |

IUPAC 名称 |

methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C17H25NO5/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5/h7,14,20H,2,6,8-10H2,1,3-5H3/b18-11+ |

InChI 键 |

PNCNFDRSHBFIDM-WOJGMQOQSA-N |

手性 SMILES |

CCC/C(=N\OCC=C)/C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |

规范 SMILES |

CCCC(=NOCC=C)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |

产品来源 |

United States |

Foundational & Exploratory

Alloxydim: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxydim is a post-emergence herbicide belonging to the cyclohexanedione oxime class of chemicals.[1] Developed by Nippon Soda in 1976, it is effective against a variety of grass weeds.[1] Its herbicidal activity stems from the targeted inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis.[1] This document provides a comprehensive overview of this compound's chemical identity, physicochemical properties, mechanism of action, synthesis, and toxicological profile, tailored for a scientific audience.

Chemical Structure and Nomenclature

This compound is a complex organic molecule characterized by a cyclohexanedione ring structure. It is a racemic mixture containing a chiral center and an oxime functional group that can exist in E- and Z-configurations.[2]

Chemical Structure:

IUPAC Names:

-

Preferred IUPAC Name: Methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-2-ene-1-carboxylate[1][3]

-

Other IUPAC Names:

CAS Name: Methyl 2,2-dimethyl-4,6-dioxo-5-[(1E)-1-[(2-propen-1-yloxy)imino]butyl]cyclohexanecarboxylate[4]

Common Names and Synonyms:

Identifiers:

Physicochemical and Toxicological Properties

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₅NO₅ | [1][3][4] |

| Molar Mass | 323.389 g·mol⁻¹ | [1] |

| Physical State | Colorless crystals | [2] |

| Isomerism | Exists as a racemic mixture of E/Z isomers | [2] |

Note: this compound is often used as its sodium salt (this compound-sodium, CAS No. 55635-13-7) to improve water solubility.[2][4]

Table 2: Toxicological Data for this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ (Median Lethal Dose) | Rat | Oral | 2260 mg/kg | [1] |

| LC₅₀ (Median Lethal Conc.) | Rat | Inhalation | >4300 mg/m³/4H | [1] |

| LD₅₀ (Median Lethal Dose) | Rat | Dermal | >5 g/kg | [1] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's herbicidal effect is achieved through the potent and selective inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a biotin-dependent enzyme that catalyzes the first committed step in the de novo biosynthesis of fatty acids: the carboxylation of acetyl-CoA to produce malonyl-CoA.[5]

By inhibiting ACCase, this compound blocks the production of malonyl-CoA, thereby halting fatty acid synthesis. Fatty acids are essential for the formation of cell membranes and are vital for plant growth and development. The disruption of this pathway leads to the cessation of growth, particularly in meristematic tissues, and ultimately results in the death of susceptible grass species. The selectivity of this compound arises from differences in the structure of the ACCase enzyme between sensitive grass species (monocots) and tolerant broadleaf plants (dicots).[6]

Caption: Signaling pathway of fatty acid biosynthesis and the inhibitory action of this compound on ACCase.

Synthesis Workflow

The synthesis of this compound is a multi-step chemical process. While detailed proprietary protocols are not publicly available, the general synthetic route involves the reaction of several key precursors.[1]

Caption: Generalized workflow for the chemical synthesis of this compound from key starting materials.

Experimental Protocols

General Method for Synthesis of Cyclohexanedione Oxime Herbicides

While a specific, detailed protocol for this compound is proprietary, the synthesis of related cyclohexanedione herbicides like Clethodim provides a representative methodology. The process generally involves Michael addition, cyclization, acylation, and oximation steps.

Protocol Outline (Adapted from Clethodim Synthesis): [7]

-

Aldol (B89426) Condensation: An appropriate aldehyde (e.g., 3-ethylthiobutanal) is reacted with an active methylene (B1212753) compound like dimethyl malonate in the presence of a base catalyst to form an aldol adduct.

-

Dehydration: The resulting aldol intermediate is dehydrated, typically using an acid catalyst (e.g., phosphoric acid) with azeotropic removal of water, to introduce a double bond.

-

Michael Addition & Cyclization: The dehydrated product is reacted with a 1,3-dione derivative (e.g., 5,5-dimethyl-1,3-cyclohexanedione) via a Michael addition, followed by intramolecular cyclization to form the core ring structure.

-

Decarboxylation: The carbomethoxy group is removed via saponification with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation.

-

Oximation: The final key step involves reacting the cyclohexanedione intermediate with an N-alkoxyamine (e.g., allyloxyamine hydrochloride) to form the final oxime ether product, this compound.

-

Purification: Throughout the synthesis, intermediates and the final product are purified using standard organic chemistry techniques such as extraction, distillation, and chromatography. Product identity and purity are confirmed by methods like NMR and GC.

Protocol for In Vitro ACCase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of cyclohexanedione herbicides on ACCase, adapted from studies on related compounds.[5][6][8]

Objective: To measure the concentration of this compound required to inhibit the activity of ACCase by 50% (IC₅₀).

Materials:

-

Partially purified ACCase enzyme isolated from a susceptible grass species (e.g., barley, maize).

-

Assay Buffer: e.g., 100 mM HEPES-KOH (pH 7.5), 2 mM DTT, 5 mM MgCl₂.

-

Substrates: Acetyl-CoA, ATP, and Sodium Bicarbonate (NaH¹⁴CO₃, radiolabeled).

-

This compound stock solution in a suitable solvent (e.g., DMSO).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Acid solution (e.g., 6 M HCl) to stop the reaction.

Procedure:

-

Enzyme Preparation: Isolate and partially purify ACCase from the etiolated shoots of a susceptible grass species using established biochemical methods (e.g., ammonium (B1175870) sulfate (B86663) precipitation and gel filtration chromatography).

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, ATP, MgCl₂, and acetyl-CoA. Add varying concentrations of this compound (or solvent control).

-

Initiation of Reaction: Pre-incubate the mixture at a controlled temperature (e.g., 30°C) for 5-10 minutes. Initiate the enzymatic reaction by adding the radiolabeled NaH¹⁴CO₃ and the enzyme preparation.

-

Incubation: Incubate the reaction for a fixed period (e.g., 5-15 minutes) during which the rate of product formation is linear.

-

Termination of Reaction: Stop the reaction by adding a small volume of concentrated HCl. This acidifies the mixture, protonating any unreacted bicarbonate to form CO₂, which is volatile. The product, malonyl-CoA, is acid-stable.

-

Quantification: After stopping the reaction, dry the samples (e.g., in a heating block) to remove all volatile ¹⁴CO₂. Re-dissolve the non-volatile, acid-stable product ([¹⁴C]malonyl-CoA) in water or buffer.

-

Scintillation Counting: Transfer the re-dissolved sample to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the amount of [¹⁴C]malonyl-CoA formed and thus to the ACCase activity.

-

Data Analysis: Plot the ACCase activity (as a percentage of the control without inhibitor) against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound sodium [sitem.herts.ac.uk]

- 3. This compound | C17H25NO5 | CID 135571111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclohexanedione Herbicides Are Selective and Potent Inhibitors of Acetyl-CoA Carboxylase from Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. researchgate.net [researchgate.net]

Alloxydim Sodium Salt: A Technical Guide to Its Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of alloxydim sodium salt. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data, detailed experimental methodologies, and visual representations of degradation pathways.

Aqueous Solubility of this compound Sodium Salt

This compound sodium salt is characterized by its high solubility in water.[1][2] This property is a key factor in its environmental fate and bioavailability.

Quantitative Solubility Data

The solubility of this compound sodium salt in water is significantly influenced by temperature and pH. A summary of available quantitative data is presented in Table 1.

Table 1: Aqueous Solubility of this compound Sodium Salt

| Temperature (°C) | pH | Solubility (mg/L) | Reference |

| 20 | 7 | 2,000,000 | [1] |

| 30 | Not Specified | High | [1] |

Experimental Protocol for Solubility Determination (OECD Guideline 105)

The determination of water solubility for chemical substances like this compound sodium salt is standardized by the OECD Guideline 105. This guideline outlines two primary methods: the Column Elution Method and the Flask Method.

This method is suitable for substances with low solubility. A column is packed with a solid support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

For highly soluble substances like this compound sodium salt, the Flask Method is more appropriate. A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature with continuous stirring. After equilibrium is reached (typically after 24 hours), the solution is filtered or centrifuged to remove undissolved particles. The concentration of the dissolved substance in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability of this compound Sodium Salt in Water

This compound sodium salt is susceptible to degradation in aqueous environments, primarily through hydrolysis and photolysis. Its stability is a critical parameter for determining its persistence and potential environmental impact.

Hydrolytic Stability

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the aqueous solution.

The OECD Guideline 111 provides a framework for assessing the rate of hydrolysis of chemicals as a function of pH.

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Incubation: The test substance is added to each buffer solution in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling and Analysis: Aliquots are taken at various time intervals, and the concentration of the parent substance and any major degradation products are determined using a suitable analytical method like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) of the substance are calculated for each pH value.

Photolytic Stability

Photolysis is the degradation of a molecule caused by the absorption of light. This compound is susceptible to rapid degradation in the presence of light.

The rate of photolysis of this compound is influenced by the light source and the composition of the water. Half-lives can range from minutes to a few hours under simulated or natural sunlight.[3][4][5]

Table 2: Photolytic Half-life of this compound in Water

| Water Type | Irradiation Source | Half-life (t½) | Reference |

| Various aqueous media | Natural and simulated solar irradiation | Dependent on water composition and radiation source | [3][5] |

| Chlorinated water | Not specified | < 30 seconds | [6] |

The OECD Guideline 316 outlines the methodology for determining the direct phototransformation of chemicals in water.

-

Sample Preparation: A solution of the test substance in sterile, purified water is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to assess for other degradation processes like hydrolysis.

-

Sampling and Analysis: Samples are collected at various time points, and the concentration of the parent compound and its photoproducts are quantified by HPLC or LC-MS.

-

Quantum Yield Calculation: The data is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical process. This allows for the estimation of the environmental photolysis rate under different conditions.

Degradation of this compound Sodium Salt in Water

The degradation of this compound in water proceeds through several pathways, leading to the formation of various transformation products.

Degradation in Chlorinated Water

In chlorinated water, this compound undergoes extremely rapid degradation, with a half-life of less than 30 seconds.[6] This process leads to the formation of chlorinated by-products.

Photodegradation Pathway

The primary photodegradation pathway for this compound in water involves the reduction of the oxime group to form an imine.[3][5] Another identified mechanism is the cleavage of the N-O bond.

Below is a simplified representation of the photodegradation pathway of this compound.

Caption: Simplified photodegradation pathway of this compound Sodium in water.

Experimental Workflows

The following diagrams illustrate the general workflows for determining the solubility and stability of chemical compounds in water as per OECD guidelines.

Caption: General workflow for determining water solubility (OECD 105).

Caption: General workflows for hydrolysis and photolysis stability studies.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. filab.fr [filab.fr]

- 3. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 6. oecd.org [oecd.org]

Metabolic Pathways of Alloxydim in Target and Non-Target Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloxydim is a selective post-emergence herbicide belonging to the cyclohexanedione oxime family. Its efficacy is rooted in the differential metabolic pathways it undergoes in target graminaceous weeds versus non-target broadleaf crops. This technical guide provides a comprehensive overview of the metabolic fate of this compound in these distinct plant categories, detailing the biochemical transformations, enzymatic processes, and analytical methodologies used in their study. Understanding these pathways is crucial for optimizing herbicide efficacy, developing new herbicidal compounds, and assessing the environmental impact of agricultural practices.

This compound's mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis.[1][2] This inhibition is highly effective in susceptible grass species. The selectivity of this compound arises from the rapid metabolic detoxification that occurs in tolerant broadleaf plants, such as sugar beet, which prevents the herbicide from reaching its target site at toxic concentrations. In contrast, susceptible grasses metabolize this compound at a much slower rate, leading to the accumulation of the active compound and subsequent phytotoxicity.[1]

Metabolic Pathways: A Comparative Analysis

The metabolic degradation of this compound in plants proceeds through a series of biochemical reactions, primarily categorized as Phase I and Phase II detoxification processes. These pathways differ significantly between target and non-target species, leading to the selective action of the herbicide.

Phase I Metabolism: Functionalization

Phase I reactions introduce or expose functional groups on the this compound molecule, rendering it more water-soluble and susceptible to further degradation. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs).

-

In Non-Target Plants (e.g., Sugar Beet): Tolerant broadleaf species exhibit a robust and rapid Phase I metabolism of this compound. The primary transformation involves the hydroxylation of the cyclohexanedione ring or the alkyl side chain. This initial step is critical for detoxification.

-

In Target Plants (e.g., Wild Oat, Wheat): Susceptible grass species possess a significantly lower capacity for Phase I metabolism of this compound. The rate of hydroxylation is slow, allowing the parent compound to accumulate and exert its inhibitory effect on ACCase.

Phase II Metabolism: Conjugation

Following Phase I functionalization, the hydroxylated this compound metabolites undergo conjugation with endogenous molecules, such as glucose or glutathione (B108866), in Phase II reactions. This process further increases their water solubility and facilitates their sequestration into vacuoles or transport out of the cell.

-

In Non-Target Plants (e.g., Sugar Beet): The hydroxylated this compound metabolites are rapidly conjugated with glucose to form glycosides. This glycosylation step, catalyzed by UDP-glucosyltransferases (UGTs), effectively inactivates the herbicide and prepares it for compartmentalization.

-

In Target Plants (e.g., Wild Oat, Wheat): Due to the slow rate of initial hydroxylation, the subsequent conjugation reactions are limited in target species. This metabolic bottleneck is a key determinant of their susceptibility.

While direct glutathione conjugation of this compound has not been extensively detailed in the available literature, glutathione S-transferases (GSTs) are known to play a crucial role in the detoxification of many herbicides.[3][4][5] It is plausible that GSTs could be involved in the metabolism of certain this compound metabolites or in mitigating oxidative stress induced by the herbicide.

Other Identified Metabolites

In addition to the primary detoxification pathway, other metabolites of this compound have been identified, primarily through photodegradation studies, which may also be relevant to in-planta metabolism:

-

This compound Z-isomer: Isomerization of the C=N double bond can occur.[5][6]

-

Imine Derivative: Reduction of the oxime group can lead to the formation of an imine derivative.[5][6]

-

Deallyoxylated this compound: Cleavage of the allyl group has also been observed.[1]

The phytotoxicity of these metabolites is generally lower than the parent this compound compound.[1]

Visualizing the Metabolic Pathways

The following diagrams illustrate the generalized metabolic pathways of this compound in non-target and target plants.

Quantitative Data Summary

A study comparing the metabolism of radiolabeled this compound in the non-target sugar beet and the target wild oat revealed significant differences in the rate and nature of metabolite formation.

| Time After Treatment | Plant Species | Parent this compound (% of extracted radioactivity) | Water-Soluble Polar Metabolites (% of extracted radioactivity) |

| 7 Days | Sugar Beet | Lower | Higher |

| 7 Days | Wild Oat | Higher | Lower |

| Table 1: Comparative metabolism of this compound in sugar beet and wild oat 7 days after treatment. Data synthesized from a study by an unspecified author.[1] |

This data clearly demonstrates the enhanced metabolic capacity of the non-target plant, leading to a lower concentration of the active parent herbicide and a higher proportion of detoxified polar metabolites.

Experimental Protocols

The study of this compound metabolism in plants involves several key experimental procedures. The following is a generalized protocol based on common methodologies for herbicide metabolism research.

Protocol 1: In Vivo Metabolism Study

-

Plant Culture: Grow target (e.g., wild oat, wheat) and non-target (e.g., sugar beet) plants under controlled environmental conditions (e.g., 25°C day/18°C night, 16-hour photoperiod).

-

Herbicide Application: Apply a known concentration of radiolabeled (e.g., ¹⁴C-labeled) this compound to the leaves of plants at a specific growth stage (e.g., 2-3 leaf stage).

-

Time-Course Sampling: Harvest plant tissues (treated leaf, shoots, roots) at various time points after application (e.g., 6, 24, 48, 72 hours).

-

Sample Processing:

-

Wash the treated leaf surface with a suitable solvent (e.g., acetone:water) to recover unabsorbed herbicide.

-

Homogenize the plant tissues in a solvent such as 80% methanol (B129727) to extract this compound and its metabolites.[7]

-

Centrifuge the homogenate to separate the extract from the solid plant material.

-

-

Analysis:

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate and quantify the parent herbicide and its metabolites.[8][9]

-

For structural elucidation of unknown metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.[7][10][11]

-

-

Data Interpretation: Calculate the percentage of the applied radioactivity recovered as the parent compound and as various metabolites at each time point for both plant species.

Conclusion

The selective herbicidal activity of this compound is a clear example of metabolism-based selectivity in plants. Non-target broadleaf crops possess efficient enzymatic machinery, likely involving cytochrome P450s and UDP-glucosyltransferases, to rapidly detoxify this compound through hydroxylation and subsequent glycosylation. In contrast, target grass species lack this rapid metabolic capacity, leading to the accumulation of the active herbicide and inhibition of ACCase, ultimately resulting in cell death. Further research focusing on the precise identification of the cytochrome P450 isoforms and glucosyltransferases involved in this compound metabolism could provide valuable insights for the development of novel herbicides with improved selectivity and for engineering crop tolerance. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. smbsc.com [smbsc.com]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]

- 5. Assessing the Effects of this compound Phototransformation Products by QSAR Models and a Phytotoxicity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Activation of alkyl halides by glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. smithers.com [smithers.com]

- 11. Selective β-Mono-Glycosylation of a C15-Hydroxylated Metabolite of the Agricultural Herbicide Cinmethylin Using Leloir Glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Basis of Alloxydim's Selective Herbicidal Activity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the molecular mechanisms underpinning the selective herbicidal action of Alloxydim, a member of the cyclohexanedione chemical class. It provides a detailed examination of its target enzyme, the basis for its differential activity between plant species, and the experimental methodologies used to characterize its inhibitory effects.

Executive Summary

This compound is a post-emergence herbicide valued for its selective control of grass weeds in broadleaf crops.[1] Its efficacy stems from the specific inhibition of a critical enzyme in fatty acid biosynthesis, Acetyl-CoA carboxylase (ACCase). The selectivity of this compound is not due to differential uptake or metabolism but is fundamentally based on structural differences in the target ACCase enzyme between susceptible grass species (monocots) and tolerant broadleaf species (dicots). This guide explores the biochemical pathways, enzyme kinetics, and structural biology that define this compound's mode of action.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary molecular target of this compound is Acetyl-CoA carboxylase (ACCase), a biotin-dependent enzyme that plays a pivotal role in fatty acid synthesis.[2][3] ACCase catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the first committed step in the fatty acid biosynthesis pathway.[4][5][6] This pathway is essential for the production of lipids, which are vital for cell membrane integrity, energy storage, and signaling.

By inhibiting ACCase, this compound effectively halts the production of malonyl-CoA, thereby shutting down fatty acid synthesis.[4] This leads to a rapid cessation of growth, particularly in meristematic tissues, and ultimately results in the death of susceptible plants. This compound belongs to the cyclohexanedione (CHD) class of herbicides, which, along with the aryloxyphenoxypropionates (APPs), are collectively known as "Group A" herbicides.[2] Both chemical families target the same enzyme, ACCase.[5][7]

Target Site: The Carboxyltransferase (CT) Domain

ACCase is a multi-domain enzyme. The herbicidal action of this compound and other "dims" specifically targets the carboxyltransferase (CT) domain of the enzyme.[4][5] The CT domain is responsible for transferring the carboxyl group from biotin (B1667282) to acetyl-CoA. This compound binds to a site at the dimer interface of the CT domain, competitively inhibiting the binding of the acetyl-CoA substrate.[4][8]

Caption: this compound inhibits the ACCase enzyme, blocking the first step of fatty acid synthesis.

The Molecular Basis of Selectivity

The selective herbicidal activity of this compound is a classic example of target-site-based selectivity. Most grass species (monocots) are susceptible, while most broadleaf crops (dicots) are tolerant.[1] This difference is due to the existence of two distinct isoforms of ACCase in plants, which differ in their structure and sensitivity to herbicides.[5][6]

-

Homomeric (Eukaryotic-type) ACCase: Found in the cytosol of all plants and in the chloroplasts of grasses. This form is a large, single polypeptide with all functional domains. The plastidic homomeric ACCase in grasses is highly sensitive to this compound.[6]

-

Heteromeric (Prokaryotic-type) ACCase: Found in the chloroplasts of most dicotyledonous plants. This form is composed of several separate protein subunits. The heteromeric ACCase is naturally insensitive to this compound and other CHD and APP herbicides.[5][6]

Because fatty acid synthesis in grasses relies on the sensitive homomeric ACCase in the chloroplasts, this compound can effectively shut down this vital pathway. In contrast, dicot plants rely on the insensitive heteromeric ACCase in their chloroplasts, rendering them unaffected by the herbicide at typical field application rates.

Caption: Selectivity arises from ACCase structural differences between monocots and dicots.

Quantitative Analysis of ACCase Inhibition

The differential sensitivity of ACCase from various plant species to cyclohexanedione herbicides has been quantified through biochemical assays. The data are typically presented as I50 values, which represent the herbicide concentration required to inhibit 50% of the enzyme's activity.

| Plant Species | Type | ACCase Sensitivity to CHDs (this compound, Sethoxydim, etc.) | Representative I50 Values (µM) | Reference |

| Zea mays (Maize) | Monocot | Susceptible | ~1.0 - 5.0 | [9] |

| Avena spp. (Wild Oat) | Monocot | Susceptible | ~0.02 - 2.0 | [10] |

| Lolium multiflorum (Ryegrass) | Monocot | Susceptible (unless resistant biotype) | ~0.3 - 7.7 | [10][11] |

| Pisum sativum (Pea) | Dicot | Tolerant | > 100 | [10] |

| Spinacia oleracea (Spinach) | Dicot | Tolerant | > 2000 | [10] |

Note: I50 values are approximate and can vary based on specific experimental conditions, the specific CHD herbicide tested, and the purity of the enzyme preparation.

Experimental Protocol: ACCase Inhibition Assay

Determining the I50 value of this compound for ACCase requires a robust in vitro enzymatic assay. The following protocol outlines a standard method based on the incorporation of a radiolabeled substrate.

Enzyme Extraction

-

Plant Material: Harvest young, actively growing leaf tissue (e.g., 2-3 week old maize or pea seedlings).

-

Homogenization: Grind the tissue in a chilled mortar and pestle with a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM DTT, 1 mM EDTA, 10% glycerol, and protease inhibitors).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g) to remove cell debris.

-

High-Speed Centrifugation: Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet microsomes and chloroplasts.

-

Partial Purification (Optional): The resulting supernatant (for cytosolic ACCase) or a resuspended pellet (for plastidic ACCase) can be further purified using methods like ammonium (B1175870) sulfate (B86663) precipitation or column chromatography.

Enzymatic Assay

-

Reaction Mixture: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Assay Buffer (e.g., 100 mM HEPES-KOH, pH 8.0)

-

ATP (e.g., 2 mM)

-

MgCl2 (e.g., 5 mM)

-

Acetyl-CoA (e.g., 0.5 mM)

-

Bovine Serum Albumin (BSA) (to stabilize the enzyme)

-

Varying concentrations of this compound (dissolved in a solvent like acetone (B3395972) or DMSO). Include a solvent-only control.

-

-

Enzyme Addition: Add the partially purified enzyme extract to the reaction mixture and pre-incubate for 5-10 minutes at a controlled temperature (e.g., 30°C).

-

Initiate Reaction: Start the reaction by adding the radiolabeled substrate, Sodium Bicarbonate ([¹⁴C]NaHCO₃).

-

Incubation: Incubate the reaction for a fixed time (e.g., 5-15 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a strong acid (e.g., 6 M HCl). This acidifies the solution, converting unreacted [¹⁴C]NaHCO₃ to ¹⁴CO₂ gas, which is vented off. The product, [¹⁴C]malonyl-CoA, is acid-stable.

-

Scintillation Counting: After drying, add a scintillation cocktail to the vial and measure the incorporated radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the rate of reaction (e.g., in nmol/min/mg protein) for each this compound concentration.

-

Normalize the activity to the control (0% inhibition).

-

Plot the percent inhibition against the log of the this compound concentration.

-

Use a non-linear regression model (e.g., a sigmoidal dose-response curve) to calculate the I50 value.

Caption: Workflow for determining ACCase inhibition and calculating the I50 value.

Conclusion

The selective herbicidal activity of this compound is a well-defined process at the molecular level. Its potency is derived from the highly specific and effective inhibition of the carboxyltransferase domain of Acetyl-CoA carboxylase. The remarkable selectivity between susceptible grasses and tolerant broadleaf plants is conferred by the structural divergence between the homomeric ACCase isoform present in grass chloroplasts and the insensitive heteromeric isoform found in dicots. This elegant molecular distinction allows this compound to be a valuable tool in agriculture, providing targeted weed control with minimal impact on desirable crops. Understanding this mechanism is crucial for the development of new herbicides and for managing the evolution of resistance in weed populations.

References

- 1. Infocris Pesticide Database - this compound-sodium [nucleus.iaea.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound sodium [sitem.herts.ac.uk]

- 4. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahri.uwa.edu.au [ahri.uwa.edu.au]

- 6. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First Detection and Characterization of Cross- and Multiple Resistance to Acetyl-CoA Carboxylase (ACCase)- and Acetolactate Synthase (ALS)-Inhibiting Herbicides in Black-Grass (Alopecurus myosuroides) and Italian Ryegrass (Lolium multiflorum) Populations from Ireland [mdpi.com]

- 8. A different mechanism for the inhibition of the carboxyltransferase domain of acetyl-coenzyme A carboxylase by tepraloxydim - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Toxicological Profile and LD50 of Alloxydim in Rat Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide Alloxydim, with a specific focus on studies conducted in rat models. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound, a selective post-emergence herbicide, has been subject to toxicological evaluation to determine its potential hazards to mammals. This guide synthesizes available data on its acute, sub-chronic, and chronic toxicity, as well as its reproductive, developmental, genotoxic, and carcinogenic potential in rat models. The acute toxicity of this compound in rats is relatively low via oral and dermal routes. Information on its chronic effects is derived from a 2-year feeding study. However, publicly available data on sub-chronic, reproductive, and developmental toxicity, as well as in vivo genotoxicity and carcinogenicity in rats, are limited.

Acute Toxicity and LD50

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single or short-term exposure to a substance. The Median Lethal Dose (LD50), the dose at which 50% of the test animals are expected to die, is a primary endpoint in these studies.

Quantitative Data for this compound in Rats

The following table summarizes the available acute toxicity data for this compound and its sodium salt in rat models.

| Compound | Route of Administration | Sex | LD50 Value | Reference |

| This compound | Oral | - | 2260 mg/kg | [1] |

| This compound-sodium (B1343329) | Oral | Male | 2322 mg/kg | [2] |

| This compound-sodium | Oral | Female | 2260 mg/kg | [2][3] |

| This compound | Dermal | - | >5000 mg/kg | [1] |

| This compound-sodium | Dermal | - | >5000 mg/kg | [2] |

| This compound | Inhalation (4h) | - | >4300 mg/m³ | [1] |

| This compound-sodium | Intraperitoneal | - | 1700 mg/kg | [2] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

The determination of the acute oral LD50 is often conducted following the OECD Test Guideline 425, also known as the Up-and-Down Procedure. This method is designed to estimate the LD50 with a reduced number of animals.

Methodology Details:

-

Test Animals: Typically, young adult rats of a single sex (often females, as they are generally slightly more sensitive) are used.

-

Housing: Animals are housed individually.

-

Fasting: Animals are fasted prior to dosing (e.g., overnight).

-

Dose Administration: The test substance is administered orally by gavage.

-

Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Stopping Criteria: The study is stopped when one of three criteria is met:

-

Three consecutive animals survive at the upper bound.

-

Five reversals have occurred in any six consecutive animals tested.

-

At least four animals have followed the first reversal and the likelihood ratios exceed a critical value.

-

Sub-chronic and Chronic Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a longer period.

Sub-chronic Toxicity

No specific sub-chronic toxicity studies (e.g., 90-day studies) for this compound in rats were identified in the public domain. Such studies, typically conducted according to OECD Guideline 408 , would provide a No-Observed-Adverse-Effect Level (NOAEL) for repeated oral exposure.

Chronic Toxicity

A 2-year feeding trial in rats has been conducted for this compound-sodium.

| Study Duration | Species | Dose | Observation | Reference |

| 2 years | Rat | 100 mg/kg diet | No ill-effects | [2] |

From this study, a No-Observed-Ill-Effects-Level (which can be considered a No-Observed-Adverse-Effect-Level or NOAEL) can be established.

Reproductive and Developmental Toxicity

Standard protocols for these studies include:

-

OECD 414: Prenatal Developmental Toxicity Study: To assess effects on the developing fetus.

-

OECD 415: One-Generation Reproduction Toxicity Study: To evaluate effects on reproductive performance of the parental generation and the development of the offspring.

-

OECD 416: Two-Generation Reproduction Toxicity Study: To assess effects on two generations of offspring.

Genotoxicity

Genotoxicity assays are performed to detect if a substance can induce damage to the genetic material of cells.

-

In Vitro: A study on this compound sodium using the micronucleus assay in human peripheral lymphocytes in vitro suggested genotoxic potential at higher concentrations.

-

In Vivo: No in vivo genotoxicity studies for this compound in rats (e.g., micronucleus test - OECD 474, or comet assay) were found in the public domain.

-

Ames Test (Bacterial Reverse Mutation Assay - OECD 471): A QSAR model predicted mutagenicity in the Ames test for this compound. Experimental verification is required.

Carcinogenicity

No specific carcinogenicity bioassays (typically 2-year studies in rats, following OECD Guideline 451 ) for this compound were found in the reviewed literature. The 2-year feeding study that established a "no ill-effects" level at 100 mg/kg in the diet provides some information on long-term exposure but is not a dedicated carcinogenicity study with multiple dose levels designed to detect tumorigenic potential.[2]

Mechanism of Action

The primary mode of action of this compound as a herbicide is the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.[2] While this is its intended mechanism in plants, the toxicological effects in mammals, if any, at high doses would likely involve different pathways.

Conclusion

The available data indicates that this compound has a low acute toxicity profile in rats. A chronic feeding study suggests a NOAEL of 100 mg/kg in the diet. However, there is a significant lack of publicly available, detailed experimental data on sub-chronic, reproductive, and developmental toxicity, as well as in vivo genotoxicity and carcinogenicity in rat models. The QSAR predictions for developmental toxicity and mutagenicity, while useful for hazard identification, require experimental confirmation. For a comprehensive risk assessment, further studies conducted according to international guidelines (e.g., OECD) would be necessary to fill these data gaps. Researchers and professionals in drug development should exercise caution when using this compound in their research and consider the need for further toxicological evaluation depending on the specific application and potential for human exposure.

References

An In-depth Technical Guide to the Synthesis and Purification of Alloxydim for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Alloxydim, a post-emergence herbicide. The information is curated for research and development purposes, detailing the chemical processes and analytical methods necessary to obtain a high-purity product.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | Methyl (2E)-3-[1-(allyloxyimino)butyl]-4-hydroxy-6,6-dimethyl-2-oxocyclohex-3-ene-1-carboxylate |

| CAS Number | 55634-91-8 |

| Chemical Formula | C₁₇H₂₅NO₅ |

| Molar Mass | 323.39 g/mol |

| Appearance | Colorless crystals |

| Mechanism of Action | Inhibition of acetyl-CoA carboxylase (ACCase)[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of a cyclohexanedione intermediate, followed by acylation and subsequent oximation to yield the final product.[1]

Synthesis Pathway Overview

The overall synthetic route can be visualized as a three-step process starting from the key intermediate, methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate.

Figure 1: General synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

This initial step involves a Michael-Dieckmann condensation reaction between mesityl oxide and dimethyl malonate.

-

Reagents: Mesityl oxide, dimethyl malonate, sodium methoxide, methanol.

-

Procedure:

-

Dissolve sodium methoxide in anhydrous methanol in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add a mixture of mesityl oxide and dimethyl malonate dropwise to the cooled sodium methoxide solution while maintaining the temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

The reaction is then heated to reflux for a specified period to ensure complete cyclization.

-

After cooling, the reaction mixture is acidified, and the intermediate product is extracted with an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Step 2: Acylation of Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate

The intermediate from Step 1 is acylated using butyryl chloride.

-

Reagents: Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, butyryl chloride, a base (e.g., pyridine or triethylamine), and an aprotic solvent (e.g., dichloromethane (B109758) or toluene).

-

Procedure:

-

Dissolve the cyclohexanedione intermediate in the chosen aprotic solvent.

-

Add the base to the solution.

-

Add butyryl chloride dropwise to the mixture, typically at a controlled temperature to manage the exothermic reaction.

-

The reaction is stirred at room temperature or slightly elevated temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous acid and brine, followed by drying of the organic phase and solvent evaporation.

-

Step 3: Oximation to form this compound

The final step involves the formation of the oxime ether.

-

Reagents: 2-Butyryl-methyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, ethoxyamine or allyloxyamine hydrochloride, a base (e.g., sodium acetate (B1210297) or pyridine), and a suitable solvent (e.g., ethanol (B145695) or methanol).

-

Procedure:

-

Dissolve the acylated intermediate in the chosen solvent.

-

Add the base and the allyloxyamine hydrochloride.

-

The mixture is stirred at room temperature or gentle reflux for several hours.

-

The progress of the reaction is monitored by TLC.

-

Once the reaction is complete, the solvent is removed, and the residue is taken up in an organic solvent and washed with water.

-

The organic layer is dried and concentrated to give crude this compound.

-

| Step | Reactants | Key Reagents/Solvents | Typical Yield (%) | Purity (%) |

| 1 | Mesityl oxide, Dimethyl malonate | Sodium methoxide, Methanol | 65-75 | >90 |

| 2 | Methyl 2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, Butyryl chloride | Pyridine, Dichloromethane | 80-90 | >95 |

| 3 | 2-Butyryl-methyl-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, Allyloxyamine | Sodium acetate, Ethanol | 70-85 | >95 (crude) |

Note: Yields and purities are approximate and can vary based on specific reaction conditions and scale.

Purification of this compound

High purity this compound is essential for research purposes. The crude product obtained from the synthesis can be purified using standard laboratory techniques.

Purification Workflow

The general workflow for the purification of this compound involves an initial work-up followed by either recrystallization or column chromatography.

Figure 2: Decision workflow for this compound purification.

Experimental Protocols for Purification

Recrystallization

Recrystallization is a suitable method if the crude this compound has a relatively high purity. The choice of solvent is critical.

-

Solvent Selection: A good solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at low temperatures. A solvent system of ethanol/water or isopropanol/hexane (B92381) can be effective.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot solvent (e.g., ethanol).

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is hot filtered to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

-

Further cooling in an ice bath can maximize the yield.

-

The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.

-

The purified crystals are then dried under vacuum.

-

Column Chromatography

For crude material with significant impurities, column chromatography is the preferred method of purification.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh or 230-400 mesh) is commonly used.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. The polarity of the eluent is gradually increased to first elute less polar impurities, followed by the this compound, and then more polar impurities.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane) and pack the column.

-

Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed sample onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

-

Purity Assessment

The purity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the purity of this compound.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure good peak shape. The composition can be isocratic or a gradient.

-

Detector: A UV detector set at a wavelength where this compound has strong absorbance (e.g., around 254 nm).

-

Quantification: Purity is determined by the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

| Parameter | Typical Conditions |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Other Analytical Techniques

-

Melting Point: A sharp melting point range close to the literature value indicates high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the synthesized this compound and detect the presence of impurities.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound functions as a herbicide by inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase).[1] This enzyme is crucial in the biosynthesis of fatty acids, which are essential components of plant cell membranes.

Figure 3: Signaling pathway showing this compound's inhibition of ACCase.

By blocking ACCase, this compound disrupts fatty acid production, leading to a breakdown of cell membrane integrity and ultimately causing the death of susceptible grass species. The selectivity of this compound for grasses is due to differences in the structure of ACCase between grasses and broadleaf plants.

This guide provides a foundational understanding of the synthesis and purification of this compound for research purposes. For specific applications, further optimization of the described protocols may be necessary. Always adhere to standard laboratory safety procedures when handling chemicals.

References

A Technical Guide to the Physicochemical Properties of Alloxydim

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of the herbicide Alloxydim, with a specific focus on its acid dissociation constant (pKa) and partition coefficient (logP). This document synthesizes available data, outlines relevant experimental methodologies, and presents a logical workflow for property determination.

Introduction to this compound

This compound is a post-emergence herbicide belonging to the cyclohexenone oxime class of chemicals.[1] It functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in grasses.[1][2] Developed by Nippon Soda in 1976, it has been used to control grass weeds in various broad-leaved crops.[2] Understanding its physicochemical properties is paramount for assessing its environmental fate, bioavailability, and potential for interaction with biological systems.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while a computed value for logP is available, an experimentally determined pKa value for this compound is not readily found in the public domain literature.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₅NO₅ | PubChem[3], Wikipedia[2] |

| Molar Mass | 323.389 g/mol | Wikipedia[2] |

| Computed logP (XLogP3-AA) | 3.2 | PubChem[3] |

| pKa (Acid Dissociation Constant) | Data not available in cited literature. | - |

| Physical State | Colorless crystals | AERU[1] |

| CAS Number | 55634-91-8 | PubChem[3], Wikipedia[2] |

Experimental Protocols for Physicochemical Property Determination

Detailed experimental protocols for determining pKa and logP are crucial for reproducible and accurate measurements. While specific experimental procedures for this compound are not detailed in the available literature, the following sections describe standard methodologies widely used for these determinations.

The pKa of a compound is a measure of its acid strength in a solution. Several methods can be employed for its determination, with potentiometric titration and UV-visible spectroscopy being the most common.[4][5]

Potentiometric Titration:

This is a highly accurate and widely used method for pKa determination.[6]

-

Sample Preparation: A precise amount of the analyte (this compound) is dissolved in a suitable solvent, typically deionized water or a mixed aqueous-organic solvent system if the compound has low water solubility.[6] The ionic strength of the solution is usually kept constant by adding a neutral salt like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid, depending on the nature of the analyte.[6]

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which the concentrations of the protonated and deprotonated species are equal.[7]

UV-Visible Spectrophotometry:

This method is suitable for compounds that possess a chromophore that undergoes a change in absorbance upon ionization.

-

Sample Preparation: A series of buffer solutions with a range of known pH values are prepared. A constant concentration of the analyte is added to each buffer solution.

-

Spectral Measurement: The UV-Vis absorbance spectrum of the analyte in each buffer solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the ionized and un-ionized forms have different molar absorptivities is plotted against the pH. The resulting sigmoid curve is then analyzed to determine the pKa from the inflection point.[7]

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

Shake-Flask Method:

This is the traditional and most straightforward method for logP determination.[7][8]

-

Solvent Saturation: n-Octanol and water (or a suitable buffer, typically at pH 7.4 for biological relevance) are mutually saturated by shaking them together and allowing the phases to separate.[8]

-

Partitioning: A known amount of the analyte is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient period to allow for the partitioning of the analyte between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Measurement: The concentration of the analyte in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Workflow for Physicochemical Property Determination

The following diagram illustrates a generalized workflow for the determination of the physicochemical properties of a chemical compound like this compound.

Caption: Workflow for the experimental determination of physicochemical properties.

Conclusion

The physicochemical properties of this compound, particularly its pKa and logP, are fundamental to understanding its behavior in biological and environmental systems. While a computed logP value of 3.2 suggests a moderate degree of lipophilicity, the absence of an experimentally determined pKa value highlights a gap in the publicly available data for this compound. The standardized experimental protocols outlined in this guide provide a robust framework for the determination of these critical parameters, enabling a more comprehensive characterization of this compound for research, drug development, and environmental risk assessment purposes.

References

- 1. This compound [sitem.herts.ac.uk]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C17H25NO5 | CID 135571111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijirss.com [ijirss.com]

- 5. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

Alloxydim: A Technical Guide to its History, Development, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloxydim, a post-emergence herbicide, holds a significant place in the history of weed management. Developed by Nippon Soda in 1976, it was one of the pioneering cyclohexanedione oxime herbicides. This technical guide provides an in-depth exploration of this compound's history, development, chemical properties, and mechanism of action. It details its primary function as an inhibitor of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses. This document consolidates quantitative data on its efficacy, selectivity, and toxicology into structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key bioassays, field trials, and analytical methods, and presents visualized diagrams of its metabolic pathway and experimental workflows to facilitate a comprehensive understanding for research and development professionals.

Introduction

This compound is a selective, post-emergence herbicide effective against a wide range of annual and perennial grass weeds in various broadleaf crops.[1][2] Its development in 1976 by the Japanese company Nippon Soda marked a significant advancement in herbicide technology, introducing a new mode of action that offered excellent control of graminaceous weeds.[3][4] Commercialized primarily as its sodium salt, this compound-sodium, for enhanced water solubility and formulation stability, it saw use in countries like Germany from 1978 to 1992.[3][5]

This guide delves into the technical aspects of this compound, providing a comprehensive resource for researchers and professionals in the fields of agrochemical development, plant science, and drug discovery.

History and Development

The journey of this compound began in the early 1970s at Nippon Soda Co., Ltd.[6] The company's research into novel herbicidal compounds led to the discovery of the cyclohexanedione oxime chemical class. This compound emerged as a promising candidate from this research, demonstrating high efficacy against grass weeds with good selectivity in broadleaf crops.[7]

Key Developmental Milestones:

| Year | Milestone | Reference |

| 1976 | This compound is developed by Nippon Soda. | [3] |

| 1978 | Commercial use of this compound begins in Germany. | [3] |

| 1979 | Haibara Field Research Center established by Nippon Soda, likely contributing to further field testing. | [8] |

| 1981 | The related herbicide Nabu (sethoxydim) is developed and put into production by Nippon Soda. | [6] |

| 1992 | Use of this compound is discontinued (B1498344) in Germany. | [3] |

Nippon Soda's pioneering work with this compound paved the way for the development of other successful ACCase-inhibiting herbicides, solidifying the importance of this mode of action in modern agriculture.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₇H₂₅NO₅.[3] It is often formulated as its sodium salt, this compound-sodium (C₁₇H₂₄NNaO₅), which is a colorless, hygroscopic solid with high water solubility.[3][5]

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₅NO₅ | [3] |

| Molar Mass | 323.389 g/mol | [3] |

| Appearance | Colorless solid | [5] |

| Water Solubility | High (for sodium salt) | [5] |

| Mode of Action | Acetyl-CoA carboxylase (ACCase) inhibitor | [3] |

| HRAC Group | A | [3] |

| WSSA Group | 1 | [3] |

Mode of Action and Signaling Pathway

This compound's herbicidal activity stems from its potent inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and are vital for new plant growth.[9] By blocking ACCase, this compound disrupts the production of these vital lipids, leading to the cessation of cell division and ultimately, cell death in susceptible grass species.[10]

Broadleaf plants are naturally tolerant to this compound because they possess a form of the ACCase enzyme that is insensitive to this class of herbicides.[5]

Caption: this compound's Mode of Action: Inhibition of ACCase.

Efficacy and Crop Selectivity

This compound is effective for the post-emergence control of a variety of annual and perennial grass weeds in broadleaf crops such as sugar beet, soybeans, and vegetables.[1][7]

| Target Weed Species | Efficacy Level | Reference |

| Annual Grasses | ||

| Wild oat (Avena fatua) | High | [11] |

| Green foxtail (Setaria viridis) | High | [5] |

| Barnyardgrass (Echinochloa crus-galli) | High | [12] |

| Perennial Grasses | ||

| Johnsongrass (Sorghum halepense) | Moderate | [12] |

| Quackgrass (Elymus repens) | Moderate | [5] |

| Crop | Selectivity/Tolerance | Reference |

| Sugar Beet | High | [1][7] |

| Soybean | High | [7] |

| Vegetables | Generally High | [7] |

| Cereals (Wheat, Barley) | Low (Susceptible) | [11] |

Toxicology and Environmental Fate

This compound exhibits low acute toxicity to mammals.[3] Its environmental persistence is relatively low, with rapid degradation observed in both soil and water.[1][7]

| Organism | Test | Result | Reference |

| Rat (oral) | LD₅₀ | 2260 mg/kg | [3] |

| Rat (inhalation) | LC₅₀ | >4300 mg/m³/4H | [3] |

| Rat (dermal) | LD₅₀ | >5 g/kg | [3] |

| Japanese quail | Acute oral LD₅₀ | 2970 mg/kg | [1] |

| Carp | LC₅₀ (96 hours) | 2600 mg/L | [1] |

| Trout | LC₅₀ (96 hours) | 2000 mg/L | [1] |

| Bees | - | Not toxic | [1] |

Environmental Fate:

-

Soil: this compound degrades rapidly in soil, with a reported half-life of approximately 10 days.[1]

-

Water: Photodegradation is a significant route of dissipation in water.[7]

-

Degradation Products: The main degradation products of this compound are its Z-isomer and an imine derivative.[7] Some studies have indicated that these degradation products may have higher toxicity to certain non-target organisms than the parent compound.[7][13]

Experimental Protocols

In Vitro ACCase Inhibition Bioassay (Adapted from general ACCase inhibitor protocols)

This protocol describes a method to determine the inhibitory effect of this compound on ACCase activity in a laboratory setting.

1. Plant Material and Enzyme Extraction:

- Homogenize fresh, young leaf tissue of a susceptible grass species (e.g., Avena fatua) in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M DTT).

- Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 10 minutes.

- Subject the supernatant to ammonium (B1175870) sulfate (B86663) precipitation (e.g., 30-50% saturation) to partially purify the ACCase.

- Resuspend the protein pellet in a minimal volume of assay buffer and desalt using a Sephadex G-25 column.

2. ACCase Activity Assay:

- Prepare a reaction mixture containing assay buffer, ATP, MgCl₂, NaH¹⁴CO₃ (radiolabeled), and acetyl-CoA.

- Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to different reaction tubes.

- Initiate the reaction by adding the enzyme extract.

- Incubate at a controlled temperature (e.g., 30°C) for a specific time.

- Stop the reaction by adding acid (e.g., 6 M HCl).

- Dry the samples and measure the incorporation of ¹⁴C into the acid-stable product (malonyl-CoA) using a liquid scintillation counter.

3. Data Analysis:

- Calculate the rate of ACCase activity for each this compound concentration.

- Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of the enzyme activity).

Caption: General Experimental Workflows.

Post-Emergence Field Trial Protocol (General Guideline)

This protocol outlines the steps for conducting a field trial to evaluate the efficacy and crop selectivity of this compound.

1. Site Selection and Plot Establishment:

- Select a field with a uniform soil type and a known history of the target grass weed species.

- Establish plots of a standard size (e.g., 3 x 10 meters) with buffer zones between plots.

- Use a randomized complete block design with at least four replications.

- Plant the desired broadleaf crop (e.g., sugar beet) and ensure a uniform stand.

2. Herbicide Application:

- Apply this compound at various rates, including a non-treated control and a standard herbicide for comparison.

- Apply when the grass weeds are at the 2-4 leaf stage and the crop is at a tolerant growth stage.

- Use a calibrated sprayer to ensure accurate and uniform application.

3. Data Collection:

- Assess weed control visually at set intervals (e.g., 7, 14, and 28 days after treatment) using a percentage scale (0% = no control, 100% = complete control).

- Assess crop injury (phytotoxicity) at the same intervals using a similar percentage scale.

- At the end of the season, harvest the crop from the center of each plot and measure the yield.

4. Data Analysis:

- Analyze the weed control, crop injury, and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Analytical Method for Residue Analysis by GC-MS (General Guideline)

This protocol provides a general framework for the analysis of this compound residues in soil or plant matrices.

1. Sample Preparation:

- Homogenize the soil or plant sample.

- Extract a representative subsample with a suitable organic solvent (e.g., acetonitrile).

- Filter the extract and concentrate it to a smaller volume.

2. Sample Cleanup:

- Use solid-phase extraction (SPE) to remove interfering compounds. Select a cartridge appropriate for the matrix and the analyte (e.g., C18).

- Elute the this compound from the SPE cartridge with a suitable solvent.

- Evaporate the eluate to dryness and reconstitute in a small volume of a solvent suitable for GC-MS analysis.

3. GC-MS Analysis:

- Inject the prepared sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

- Use a capillary column suitable for pesticide analysis (e.g., DB-5ms).

- Develop a temperature program that provides good separation of this compound from other components.

- Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring for characteristic ions of this compound.

4. Quantification:

- Prepare a calibration curve using certified standards of this compound.

- Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound, a pioneering cyclohexanedione oxime herbicide from Nippon Soda, has played a crucial role in the evolution of modern weed control. Its specific mode of action, inhibiting the ACCase enzyme in grasses, provides excellent efficacy and crop selectivity. While its use has declined in some regions, the study of this compound continues to provide valuable insights into herbicide science, from understanding resistance mechanisms to developing new active ingredients. This technical guide serves as a comprehensive resource for researchers and professionals, consolidating key information on its history, chemistry, and biological activity to support further research and development in the agrochemical field.

References

- 1. adama.com [adama.com]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 6. Nippon Soda History | Corporate | Nippon Soda Co., Ltd. [nihon-soda.hybrid-prototype.com]

- 7. researchgate.net [researchgate.net]

- 8. Our History of Value Creation | Corporate | Nippon Soda Co., Ltd. [nippon-soda.co.jp]

- 9. Lipid synthesis inhibitor herbicides | Herbicide mode of action and sugarbeet injury symptoms [extension.umn.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. repositorio.uam.es [repositorio.uam.es]

Interaction of Alloxydim with Soil Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interaction between the herbicide alloxydim and soil microorganisms. Due to the limited availability of specific microbial data for this compound, this guide incorporates data from closely related cyclohexanedione oxime herbicides, such as sethoxydim (B610796), to provide a broader context for this class of compounds.

Executive Summary

This compound is a post-emergence herbicide used for controlling grass weeds. Its fate and effect in the soil environment are significantly influenced by microbial activity. Generally, this compound is considered to be of low persistence in soil, with a typical half-life of approximately 7 days for its acid form[1]. The degradation of this compound in soil is a complex process involving both abiotic factors, such as photodegradation, and biotic factors, primarily microbial metabolism[2]. While high concentrations of related herbicides have been shown to cause transient shifts in microbial populations, recommended field application rates appear to have minimal long-term impact on the overall soil microbial community structure and function[3][4]. This guide synthesizes the available quantitative data, details relevant experimental protocols, and provides visualizations of key pathways and workflows.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | methyl (2E)-2-({1-[(2E)-3-chloroallyloxy]imino}butyl)-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one | |

| Molecular Formula | C₁₇H₂₂ClNO₅S | |

| Molar Mass | 387.88 g/mol | |

| Water Solubility | Highly soluble (as sodium salt) | [1] |

| Soil Half-Life (DT₅₀) | ~7 days (aerobic, as this compound acid) | [1] |

Interaction with Soil Microorganisms

The interaction between this compound and soil microorganisms encompasses the degradation of the herbicide by microbes and the effect of the herbicide on the microbial community.

Microbial Degradation of this compound

Microbial metabolism is a key factor in the degradation of cyclohexanedione oxime herbicides in the soil[2]. While specific microorganisms that degrade this compound have not been extensively documented, the degradation of other herbicides in this class, such as sethoxydim, has been studied. The degradation of sethoxydim in soil reaches its half-life in approximately 25 days, indicating microbial involvement[3]. The degradation pathways for these herbicides generally involve oxidation, reduction, and hydrolysis reactions that transform the parent molecule into various metabolites[2].

A proposed generalized degradation pathway for cyclohexanedione oxime herbicides by soil microorganisms is presented below. This pathway is based on known reactions for this class of compounds and represents a logical sequence of metabolic steps.

Effects of Cyclohexanedione Oxime Herbicides on Soil Microbial Communities

Studies on cyclohexanedione oxime herbicides suggest that their impact on soil microbial communities is dose-dependent.

Research on sethoxydim, a related herbicide, provides quantitative insights into the potential effects of this compound on soil microbial populations. At recommended application rates (1 to 50 µg/g of soil), sethoxydim had little effect on the populations of bacteria, fungi, and actinomycetes in a sandy loam soil[3]. However, at a very high concentration (1000 µg/g), there was a notable increase in bacterial and actinomycete populations and a slight suppression of fungi[3].

Table 1: Effect of Sethoxydim on Soil Microbial Populations (as a proxy for this compound)

| Concentration (µg a.i./g soil) | Bacteria (CFU/g) | Fungi (CFU/g) | Actinomycetes (CFU/g) | Reference |

|---|---|---|---|---|

| Control | ~1 x 10⁷ | ~1 x 10⁵ | ~1 x 10⁶ | [3] |

| 1 - 50 | No significant change | No significant change | No significant change | [3] |

| 1000 | ~1 x 10⁸ (Tenfold increase) | Slight suppression | ~1 x 10⁷ (Tenfold increase) |[3] |

Soil enzymes are sensitive indicators of soil health and can be affected by the application of herbicides. While specific data for this compound is scarce, the application of herbicides can lead to either inhibition or stimulation of enzyme activities depending on the herbicide, its concentration, and soil type. For instance, a study on other herbicides showed that dehydrogenase activity could be inhibited at higher concentrations, while urease activity might show a mixed response[5][6].

Table 2: General Effects of Herbicides on Soil Enzyme Activities (Illustrative)

| Enzyme | General Effect of High Herbicide Concentrations |

|---|---|

| Dehydrogenase | Often inhibited[6] |

| Urease | Variable (inhibition or stimulation)[5] |

| Phosphatase | Variable[7] |

Experimental Protocols

This section details the methodologies for key experiments to assess the interaction of this compound with soil microorganisms.

Herbicide Degradation Study in Soil (using ¹⁴C-labeled compound)

This protocol is adapted from methodologies used for studying the degradation of radiolabeled herbicides in soil[8][9].

Objective: To determine the rate of degradation and identify the metabolites of this compound in soil.

Materials:

-

¹⁴C-labeled this compound

-

Analytical grade non-labeled this compound

-

Test soil, sieved (<2 mm) and pre-incubated

-

Biometer flasks or similar incubation vessels

-

Scintillation vials and scintillation cocktail

-

HPLC system with a radioactivity detector

-

Organic solvents (e.g., acetonitrile, methanol)

-

Solutions for trapping CO₂ (e.g., NaOH or KOH)

Procedure:

-